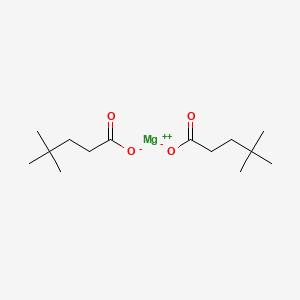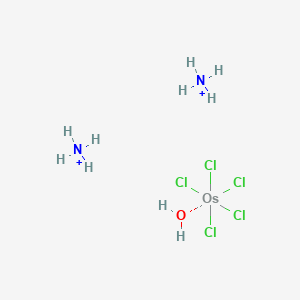
Mercury(II) azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mercury(II) azide is an inorganic compound with the chemical formula Hg(N₃)₂. It is a highly sensitive and explosive material, primarily used in detonators and other explosive devices. The compound is known for its instability and sensitivity to heat, friction, and shock, making it a critical component in various military and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Mercury(II) azide can be synthesized by reacting mercury(II) nitrate with sodium azide in an aqueous solution at room temperature. The reaction is as follows:
Hg(NO3)2+2NaN3→Hg(N3)2+2NaNO3
Industrial Production Methods: Industrial production of this compound involves careful control of reaction conditions to ensure safety and purity. The process typically includes:
- Dissolving mercury(II) nitrate in water.
- Adding sodium azide solution slowly while stirring.
- Filtering the precipitated this compound.
- Washing and drying the product under controlled conditions to prevent accidental detonation.
Types of Reactions:
Decomposition: this compound decomposes explosively upon heating, releasing nitrogen gas and mercury.
Substitution: It can undergo substitution reactions with other azides or halides.
Common Reagents and Conditions:
Heat: Decomposition occurs at elevated temperatures.
Acids: Reacts with acids to release hydrazoic acid.
Major Products Formed:
Nitrogen Gas (N₂): A major product of decomposition.
Mercury (Hg): Released as a byproduct during decomposition.
Wissenschaftliche Forschungsanwendungen
Mercury(II) azide has several applications in scientific research, including:
Explosive Research: Used as a primary explosive in detonators and blasting caps.
Material Science:
Chemistry: Utilized in the synthesis of other azide compounds and in studying azide chemistry.
Wirkmechanismus
The explosive nature of mercury(II) azide is due to the rapid decomposition of the azide group, releasing a large amount of nitrogen gas. This rapid gas release creates a shockwave, making it effective in initiating other explosives. The molecular targets and pathways involved include the breaking of nitrogen-nitrogen bonds within the azide group, leading to the formation of nitrogen gas and mercury.
Vergleich Mit ähnlichen Verbindungen
Lead Azide (Pb(N₃)₂): Another primary explosive with similar sensitivity and applications.
Silver Azide (AgN₃): Known for its explosive properties and used in detonators.
Uniqueness of Mercury(II) Azide:
Sensitivity: this compound is highly sensitive to mechanical shock, making it effective in small quantities.
Decomposition Products: Unlike lead azide, which produces toxic lead compounds, this compound decomposes into mercury and nitrogen gas, which can be less environmentally harmful under controlled conditions.
This compound remains a compound of significant interest due to its unique properties and applications in various fields. Its handling requires extreme caution due to its sensitivity and explosive nature.
Eigenschaften
CAS-Nummer |
14215-33-9 |
|---|---|
Molekularformel |
HgN3+ |
Molekulargewicht |
242.61 g/mol |
IUPAC-Name |
mercury(2+);azide |
InChI |
InChI=1S/Hg.N3/c;1-3-2/q+2;-1 |
InChI-Schlüssel |
RNHOPGDSIQQZLN-UHFFFAOYSA-N |
Kanonische SMILES |
[N-]=[N+]=[N-].[Hg+2] |
Physikalische Beschreibung |
Crystals; [Sax] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















